2-Hydroxy-2-methylpropylglucosinolate

Description

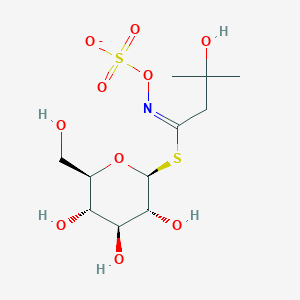

Structure

3D Structure

Properties

Molecular Formula |

C11H20NO10S2- |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

[(E)-[3-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |

InChI |

InChI=1S/C11H21NO10S2/c1-11(2,17)3-6(12-22-24(18,19)20)23-10-9(16)8(15)7(14)5(4-13)21-10/h5,7-10,13-17H,3-4H2,1-2H3,(H,18,19,20)/p-1/b12-6+/t5-,7-,8+,9-,10+/m1/s1 |

InChI Key |

DYAQCRHEYVANDL-PGFQGKCASA-M |

Isomeric SMILES |

CC(C)(C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

CC(C)(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2 Hydroxy 2 Methylpropylglucosinolate

Elucidation of the Core Glucosinolate Biosynthetic Pathway

All glucosinolates, regardless of their precursor amino acid, share a conserved core structure consisting of a β-D-glucosyl residue linked via a sulfur atom to a (Z)-N-hydroximinosulfate ester and a variable side chain (R group). nih.govmdpi.com The biosynthesis of this core structure is a multi-step enzymatic process that has been extensively studied, particularly in the model plant Arabidopsis thaliana. nih.govkegg.jpruhr-uni-bochum.de

The pathway can be broadly divided into three key phases:

Amino Acid Chain Elongation: The precursor amino acid undergoes modifications to its side chain. For aliphatic glucosinolates like 2-Hydroxy-2-methylpropylglucosinolate, this involves a repetitive cycle to add methylene (B1212753) groups. nih.govnumberanalytics.com

Core Structure Formation: The modified amino acid is converted into the fundamental glucosinolate structure. numberanalytics.comresearchgate.net This phase is initiated by the conversion of the amino acid to its corresponding aldoxime, a reaction catalyzed by Cytochrome P450 enzymes of the CYP79 family. nih.govnih.gov The aldoxime is then further oxidized by another group of Cytochrome P450s, the CYP83 family, to produce an aci-nitro compound or nitrile oxide. mdpi.com This intermediate is conjugated with a sulfur donor, typically glutathione, and subsequently cleaved to form a thiohydroximate. mdpi.com The thiohydroximate is then glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (S-GT) to form a desulfoglucosinolate. nih.gov

Sulfation and Side-Chain Modification: The final step in creating the core structure is the sulfation of the desulfoglucosinolate by a PAPS-dependent sulfotransferase (SOT), yielding the complete glucosinolate core. nih.govmdpi.com Subsequent modifications to the side chain, such as the hydroxylation that forms this compound, create the vast diversity of glucosinolates found in nature. nih.govnih.gov

Table 1: Key Enzyme Families in Core Glucosinolate Biosynthesis

| Enzyme Family | Abbreviation | Function in Pathway |

| Cytochrome P450 Family 79 | CYP79 | Catalyzes the conversion of amino acids to aldoximes, the first committed step. nih.gov |

| Cytochrome P450 Family 83 | CYP83 | Oxidizes aldoximes to reactive intermediates (e.g., aci-nitro compounds). mdpi.com |

| S-Glucosyltransferases | S-GT | Transfers a glucose moiety from UDP-glucose to the thiohydroximate, forming a desulfoglucosinolate. nih.gov |

| Sulfotransferases | SOT | Catalyzes the final step of core synthesis by adding a sulfate (B86663) group to the desulfoglucosinolate. nih.govmdpi.com |

Pathways for Side Chain Elongation and Precursor Formation to this compound

The structural identity of this compound is defined by its side chain, which originates from a specific amino acid that undergoes a chain elongation process before entering the core biosynthetic pathway.

Glucosinolates are categorized based on their precursor amino acid. researchgate.net The side chain of this compound classifies it as an aliphatic glucosinolate. nih.gov The biosynthesis of this class of compounds originates from several proteinogenic amino acids, primarily methionine, but also alanine, valine, leucine (B10760876), and isoleucine. nih.govruhr-uni-bochum.deresearchgate.net The process for methionine-derived glucosinolates is particularly well-documented and involves a recurring cycle of reactions that incrementally add methylene groups to the side chain, allowing for a range of chain lengths. researchgate.netoup.com This chain elongation cycle, which evolved from leucine biosynthesis, involves sequential deamination, condensation, isomerization, and oxidative decarboxylation steps. researchgate.net

Table 2: Common Amino Acid Precursors for Aliphatic Glucosinolates

| Amino Acid | Classification |

| Methionine | Aliphatic researchgate.net |

| Alanine | Aliphatic nih.gov |

| Leucine | Aliphatic nih.govresearchgate.net |

| Isoleucine | Aliphatic nih.govresearchgate.net |

| Valine | Aliphatic nih.govresearchgate.net |

The formation of this compound is directly linked to its non-hydroxylated counterpart, 2-methylpropylglucosinolate (B1257855). Research on glucosinolate profiles in various plants suggests that hydroxylation is a terminal modification step. researchgate.net In studies of Reseda luteola, 2-methylpropylglucosinolate was identified as an expected biosynthetic precursor to a hydroxylated derivative, 3-hydroxy-2-methylpropylglucosinolate. researchgate.net This indicates a common pattern where an alkyl glucosinolate serves as the direct substrate for a hydroxylation reaction. Therefore, the biosynthesis of this compound proceeds via the complete formation of 2-methylpropylglucosinolate, which is then subjected to a final enzymatic hydroxylation on its side chain.

Hydroxylation and Other Tailoring Steps in this compound Formation

The final step conferring the unique identity of this compound is the hydroxylation of its side chain. This is a secondary modification catalyzed by specific classes of enzymes that act on the fully formed glucosinolate core structure. researchgate.net

The 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) superfamily is a major class of enzymes responsible for a wide variety of oxidative reactions in plant metabolism, including hydroxylation, desaturation, and epimerization. researchgate.netnih.govfrontiersin.org These non-heme iron-containing soluble proteins catalyze oxidation by coupling the two-electron oxidation of a primary substrate to the oxidative decarboxylation of a co-substrate, 2-oxoglutarate. nih.govmdpi.com In glucosinolate biosynthesis, 2-ODDs are known to be involved in the secondary modification of side chains. For instance, specific 2-ODDs catalyze the conversion of methylsulfinylalkyl glucosinolates into either alkenyl or hydroxyalkenyl glucosinolates. nih.gov This established function in hydroxylating glucosinolate side chains makes them the primary candidates for catalyzing the formation of this compound from 2-methylpropylglucosinolate.

While Cytochrome P450 (CYP) enzymes are critical to forming the glucosinolate core structure, their primary role precedes the final hydroxylation step that creates this compound. researchgate.netresearchgate.net

CYP79 Family: Enzymes in this family catalyze the very first committed step in the pathway: the conversion of a precursor amino acid (such as leucine or a chain-elongated methionine derivative) into its corresponding aldoxime. nih.govportlandpress.comfrontiersin.org This N-hydroxylation is essential for entering the glucosinolate pathway. nih.govresearchgate.net

CYP83 Family: Following the action of CYP79s, the resulting aldoximes are metabolized by CYP83 enzymes. nih.gov Specifically, CYP83A1 handles aliphatic aldoximes, while CYP83B1 metabolizes indole (B1671886) and aromatic aldoximes. nih.govmdpi.com This step converts the aldoxime into a more reactive intermediate, which is crucial for the subsequent conjugation to sulfur and completion of the core structure. mdpi.com

While other CYP families can be involved in later tailoring steps in different metabolic pathways, the hydroxylation of aliphatic glucosinolate side chains is more commonly attributed to 2-ODD enzymes. nih.govjst.go.jp

Enzymatic Degradation and Hydrolysis Products of this compound

Glucosinolates are generally stable and biologically inactive within intact plant tissue. researchgate.net Their biological activity is realized upon enzymatic hydrolysis, a process initiated when tissue damage brings them into contact with the enzyme myrosinase (EC 3.2.1.147). researchgate.netresearchgate.net This interaction triggers the formation of various biologically active compounds. The specific nature of these degradation products is dependent on several factors, including the structure of the glucosinolate's side chain, the pH of the reaction environment, and the presence of various protein cofactors. researchgate.netresearchgate.net

Upon tissue disruption, myrosinase cleaves the β-thioglucosidic bond in the glucosinolate molecule. researchgate.net This reaction releases a glucose molecule and an unstable intermediate known as an aglycone. This aglycone then undergoes spontaneous rearrangement to form a variety of products, primarily isothiocyanates, nitriles, and thiocyanates. researchgate.net

While direct studies on the enzymatic degradation of this compound are not extensively detailed in the available literature, the general principles of glucosinolate hydrolysis allow for the prediction of its primary breakdown products based on its chemical structure.

Myrosinase-Mediated Hydrolysis and Isothiocyanate Formation

The "mustard oil bomb" refers to the defense system involving glucosinolates and myrosinase. mdpi.com When plant tissue is damaged by herbivores or pathogens, the compartmentalization of glucosinolates and myrosinase is broken, leading to rapid hydrolysis. researchgate.netmdpi.com Myrosinase, a β-thioglucosidase, catalyzes the hydrolysis of the thioglucose linkage in the glucosinolate structure. mdpi.com

The initial product is an unstable aglycone, which, at a neutral pH, typically undergoes a spontaneous Lossen rearrangement to form an isothiocyanate. researchgate.net Isothiocyanates are responsible for the pungent flavor of many cruciferous vegetables. nih.gov

For this compound, the predicted isothiocyanate product would be 2-hydroxy-2-methylpropyl isothiocyanate . The formation of this compound is a hallmark of the myrosinase-catalyzed degradation pathway under standard physiological conditions.

Table 1: Predicted Isothiocyanate from this compound

| Precursor Glucosinolate | Enzyme | Primary Hydrolysis Product (Isothiocyanate) |

| This compound | Myrosinase | 2-Hydroxy-2-methylpropyl isothiocyanate |

Formation of Nitriles and Other Degradation Products

The degradation of the aglycone intermediate can be diverted from isothiocyanate formation to produce other compounds, such as nitriles, particularly under specific conditions. researchgate.net The formation of nitriles is favored at a more acidic pH and can also be influenced by the presence of specifier proteins, such as nitrile-specifier proteins (NSPs). frontiersin.org These proteins promote the rearrangement of the aglycone to form a nitrile instead of an isothiocyanate, with the elimination of elemental sulfur. frontiersin.org

Given the structure of this compound, the corresponding nitrile product would be 2-hydroxy-2-methylpropanenitrile . This compound is formed when the aglycone rearranges to eliminate the sulfate group and the sulfur atom.

Other potential degradation products can arise from further reactions. For instance, under certain conditions, the corresponding aldehyde, 2-hydroxy-2-methylpropanal , could potentially be formed.

Table 2: Potential Degradation Products of this compound under Various Conditions

| Condition | Influencing Factor | Predicted Degradation Product |

| Neutral pH | Myrosinase | 2-Hydroxy-2-methylpropyl isothiocyanate |

| Acidic pH / Specifier Proteins | Myrosinase, Nitrile-Specifier Proteins | 2-Hydroxy-2-methylpropanenitrile |

| Further Reactions | Various | 2-Hydroxy-2-methylpropanal |

Subcellular Localization of this compound Biosynthesis and Storage

The biosynthesis and storage of glucosinolates are spatially separated within the plant at both the tissue and cellular levels to prevent autotoxicity and ensure the defense mechanism is only activated upon tissue damage. researchgate.netfrontiersin.org

Biosynthesis: The biosynthesis of aliphatic glucosinolates, such as this compound, is a complex process that involves multiple cellular compartments. Research in Arabidopsis thaliana has shown that the biosynthetic pathway is primarily located in the vascular tissues, especially in phloem cells. oup.comoup.com The key steps are distributed across different organelles:

Chloroplasts: Side chain elongation enzymes are located in the chloroplasts. oup.com

Endoplasmic Reticulum (ER): Cytochrome P450 enzymes involved in the formation of the core glucosinolate structure are localized to the ER. frontiersin.org

Cytosol: The final steps of the core structure biosynthesis and some side chain modifications occur in the cytosol. oup.comoup.com

This multi-compartmentalized pathway necessitates the transport of intermediates between the chloroplast, ER, and cytosol. oup.com The enzymes responsible for biosynthesis are often found in parenchyma cells associated with the vasculature. nih.gov

Storage: Once synthesized, glucosinolates are transported for storage into the vacuoles of specialized cells called S-cells. researchgate.netnih.gov These sulfur-rich cells are typically located adjacent to myrosin cells, often at the phloem cap. nih.gov This spatial separation of the substrate (glucosinolate in S-cells) from the enzyme (myrosinase in myrosin cells) is critical for the stability of the defense system. researchgate.netnih.gov The transport of glucosinolates into the vacuole of S-cells is an active process, likely mediated by specific transporter proteins. frontiersin.org In Arabidopsis, S-cells are highly elongated and maintain high turgor pressure, and at later stages of development, they can differentiate into lignified phloem fibers. nih.govnih.gov

Table 3: Subcellular Localization of Glucosinolate Metabolism

| Process | Primary Tissue Location | Cellular Compartment(s) | Key Cell Types |

| Biosynthesis | Vascular Tissues (Phloem) | Chloroplast, Endoplasmic Reticulum, Cytosol | Phloem Parenchyma |

| Storage | Phloem Cap / Periphery | Vacuole | S-cells |

| Hydrolysis | Site of tissue damage | - | Myrosin cells (containing myrosinase) |

Occurrence, Distribution, and Variability of 2 Hydroxy 2 Methylpropylglucosinolate

Phylogenetic Distribution Across Plant Families

2-Hydroxy-2-methylpropylglucosinolate, a specialized plant secondary metabolite, demonstrates a concentrated distribution within the order Brassicales. Its presence has been confirmed in several key plant families, highlighting a distinct evolutionary pathway for its biosynthesis. Notably, this compound is sometimes referred to in scientific literature as 3-hydroxy-2-methylpropylglucosinolate or glucoconringiin, which may represent isomeric forms or reflect historical identification challenges.

Presence in Brassicaceae Species

The Brassicaceae family, which includes well-known plants such as cabbage and mustard, is a primary hub for glucosinolate diversity. While many glucosinolates are characteristic of this family, this compound has been reported in a few species within the Cruciferae (an older name for Brassicaceae). researchgate.net Its occurrence in this family is considered relatively uncommon compared to other glucosinolates.

Identification in Resedaceae (e.g., Reseda luteola)

The Resedaceae family is another significant locus for the occurrence of this compound. Studies have identified this compound in the foliage of Reseda luteola (weld). researchgate.net Further research on wild-growing Reseda species in Croatia, including Reseda alba, has confirmed the presence of this compound, where it was found to be a major glucosinolate, particularly in the flowers. researchgate.net In R. alba, this compound, derived from the amino acid leucine (B10760876), represents an outlier in the typical glucosinolate profile of the genus, which is often dominated by compounds derived from tryptophan and phenylalanine. nih.gov The identification in Reseda alba seeds was also noted as a new addition to the known glucosinolates for this family. researchgate.net

Occurrence in Limnanthaceae (e.g., Limnanthes alba)

The Limnanthaceae family, which includes the oilseed crop meadowfoam (Limnanthes alba), is a well-documented source of this compound. researchgate.netnih.gov Investigations into the glucosinolate profiles of four species within the Limnanthaceae family have provided a comprehensive overview of its biosynthetic capabilities, with this compound being a notable constituent. nih.govplantcytogenomics.org Its presence has been confirmed through detailed analysis using techniques such as ultrahigh-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UHPLC-QToF-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy of its desulfated form. nih.govplantcytogenomics.org

Reports and Confirmation in Non-Brassicales Plant Species

Current scientific literature predominantly confines the presence of this compound to families within the Brassicales order. Extensive searches have not yielded confirmed reports of this specific glucosinolate in plant species outside of this order. The biosynthesis of glucosinolates is a defining characteristic of the Brassicales, and the occurrence of these compounds in other plant orders is rare and often debated. Therefore, this compound is considered a phytochemical marker for plants within the Brassicales.

Intraspecific and Intervarietal Variation of this compound Content

The concentration of this compound can vary significantly, not only between different species but also within a single species, reflecting genetic diversity.

In a study of wild-growing Reseda species, the content of this compound (referred to as GSL 31) in Reseda alba showed considerable variation across different plant tissues. The highest concentration was found in the flowers, with a mean value of 52.72 µmol g⁻¹ dry weight (DW). The leaves contained 18.06 µmol g⁻¹ DW, the stem had 9.94 µmol g⁻¹ DW, and the root showed the lowest concentration at 6.48 µmol g⁻¹ DW. This distribution suggests a tissue-specific accumulation of the compound.

| Plant Part | Mean Concentration (µmol g⁻¹ DW) |

| Flower | 52.72 |

| Leaf | 18.06 |

| Stem | 9.94 |

| Root | 6.48 |

Data for Reseda alba from a study on wild-growing species in Croatia.

Environmental and Developmental Influences on this compound Accumulation

The accumulation of this compound is not static but is influenced by both the developmental stage of the plant and external environmental conditions.

General studies on Brassicaceae have shown that environmental factors such as temperature, relative air humidity, and the duration of daily solar radiation can significantly impact the glucosinolate content. researchgate.net For instance, the concentration of certain glucosinolates has been observed to be influenced by average daily and highest air temperatures. researchgate.net While these studies provide a general framework, specific research on the environmental modulation of this compound is limited.

Developmental stage is another critical factor. In Reseda lutea, the profiles and accumulation patterns of glucosinolates have been shown to change during flowering time. researchgate.net For example, the content of one glucosinolate was highest in the racemes during full flowering, a key phase for attracting pollinators, and then decreased in late flowering as another glucosinolate increased. researchgate.net In Limnanthes alba, the production and accumulation of phytoecdysteroids, another class of secondary metabolites, are closely linked to the flowering process, with concentrations increasing significantly with the development of the flower stalk. researchgate.net Although not directly measuring this compound, this highlights the dynamic nature of phytochemical accumulation with plant development. It is plausible that the biosynthesis of this compound follows a similar pattern of developmental regulation, as suggested by its high concentration in the flowers of Reseda alba.

Impact of Abiotic Stressors on this compound Levels

While direct research on the effects of abiotic stressors exclusively on this compound is not extensively documented, studies on the broader glucosinolate family, particularly within the Brassicaceae, provide significant insights into potential responses. Glucosinolate levels are known to be highly responsive to environmental conditions, acting as a plant defense mechanism. nih.gov The impact of any stressor is complex, with the plant's response depending on the type, intensity, and duration of the stress, as well as the plant's developmental stage. nih.govnih.gov

Salinity: Generally, salt stress is known to increase the concentration of glucosinolates in plants. nih.govnih.gov This is considered an adaptive response to the stress. However, this response is not always linear; while moderate salinity may boost glucosinolate content, excessively high levels can lead to a reduction. nih.gov

Drought: Water deficit is another significant stressor that typically leads to an increase in glucosinolate concentrations. nih.govresearchgate.netmdpi.com This accumulation under drought conditions is thought to be part of the plant's osmotic adjustment process. nih.gov However, some contradictory findings exist, suggesting that the response can be influenced by the severity of the drought and the specific plant species. nih.gov

Nutrient Availability: As glucosinolates are compounds containing nitrogen and sulfur, their synthesis is directly affected by the availability of these nutrients in the soil. nih.govnih.govresearchgate.net Deficiencies in either element can alter the concentration and profile of glucosinolates within the plant.

Table 1: General Impact of Abiotic Stressors on Glucosinolate Levels

| Abiotic Stressor | General Effect on Glucosinolate Concentration | Reference Index |

|---|---|---|

| Salinity | Increase at moderate levels; may decrease at very high levels. | nih.govnih.gov |

| Drought | General increase. | nih.govnih.govresearchgate.netmdpi.com |

| High Temperature | General increase, though extreme heat can be inhibitory. | nih.govnih.gov |

| Nutrient Deficiency (N, S) | Alters concentration and profile. | nih.govnih.govresearchgate.net |

Influence of Growth Stage and Plant Density

The concentration of glucosinolates, including likely this compound, is not static throughout a plant's life but varies significantly with its developmental stage and growing conditions such as plant density.

Growth Stage: A general trend observed in many Brassica species is a decrease in the total glucosinolate content as the plant matures. researchgate.net The highest concentrations are often found in young tissues, such as seedlings and young leaves, with levels declining in mature leaves. nih.gov While the total concentration may decrease, the profile of individual glucosinolates can change dynamically. For instance, in Korean Chinese cabbage, total glucosinolate content dropped significantly from the seedling to mature growth stages. researchgate.net Similarly, in broccoli, aliphatic glucosinolate concentrations tended to decrease with growth, whereas indole (B1671886) glucosinolates increased after germination before declining again in later seedling stages. usda.gov The biosynthesis of glucosinolates is typically more active in younger growth stages. wur.nl

Plant Density: The spacing of plants, or planting density, creates competition for resources like light, water, and nutrients, which can influence the production of secondary metabolites. Research on mustard (Brassica juncea) sprouts has shown that higher planting densities can lead to an increase in the content of aliphatic and total glucosinolates. nih.govresearchgate.net In one study, the highest planting density resulted in a total aliphatic glucosinolate concentration that was over 45% higher than the lowest density. nih.gov This suggests that the stress induced by high-density planting can trigger a defense response in the plant, leading to the elevated production of these compounds. nih.gov

Tissue and Organ-Specific Localization within Plants

Glucosinolates are not uniformly distributed throughout the plant. Their localization is highly specific to different organs and tissues, which reflects an optimized defense strategy.

Specifically for this compound (also known as glucoconringiin), it has been identified in various parts of plants from the Resedaceae family. Research has confirmed its presence in the seeds of Reseda alba. It has also been prominently identified in the foliage of Reseda luteola. cdnsciencepub.comnih.gov Furthermore, studies have isolated and characterized this compound from the flowers of Reseda species, indicating that reproductive tissues can be a significant site of accumulation.

In general, glucosinolates are found in almost all plant tissues, but their concentrations can vary substantially. nih.gov Major differences are often observed between the glucosinolate profiles of the seed, root, and leaf tissues of the same plant. nih.gov While biosynthesis primarily occurs in the leaves, these compounds are then transported to other organs, including the roots and seeds. wur.nl Roots have been documented to contain a higher concentration and greater diversity of glucosinolates compared to the shoots in many species. nih.govmdpi.com

At a cellular level, glucosinolates are stored in specialized, sulfur-rich cells known as "S-cells". wur.nl This storage is spatially separated from the location of the hydrolyzing enzyme, myrosinase, which is found in distinct myrosin cells. nih.gov This compartmentalization prevents the breakdown of glucosinolates in intact tissue and is a key feature of this plant defense system. nih.gov

Table 2: Documented and General Localization of Glucosinolates

| Plant Part/Tissue | Specific Finding for this compound | General Findings for Glucosinolates | Reference Index |

|---|---|---|---|

| Seeds | Present in Reseda alba | Often high concentrations, distinct profile from vegetative tissue. | nih.gov, nih.gov |

| Leaves (Foliage) | Present in Reseda luteola | Primary site of biosynthesis; levels decline with age. | cdnsciencepub.com, nih.govwur.nl |

| Flowers | Present in Reseda species | Concentrated in reproductive tissues as a defense. | nih.gov |

| Roots | Not specifically documented | Often higher concentration and diversity than shoots. | nih.govmdpi.com |

| Cellular Level | Not specifically documented | Stored in specialized "S-cells", separate from myrosinase enzyme. | wur.nl |

Ecological and Biological Functions of 2 Hydroxy 2 Methylpropylglucosinolate in Plant Systems

Role in Plant Defense Against Herbivory

The presence of 2-Hydroxy-2-methylpropylglucosinolate is a key component of the plant's constitutive and inducible defenses against a variety of insect herbivores. Its effectiveness is rooted in the "mustard oil bomb" system, a two-component defense mechanism common in plants of the order Brassicales. mdpi.comceplas.eu Intact glucosinolates like this compound are stored separately from the enzyme myrosinase within plant tissues. mdpi.comceplas.eu When herbivores chew on the plant, the cellular compartments are ruptured, allowing the glucosinolate to come into contact with myrosinase, which hydrolyzes it into biologically active, often toxic, breakdown products. mdpi.comnih.gov

Glucosinolates and their derivatives have a differential impact on insect herbivores based on the insect's dietary specialization. ceplas.eu Generalist herbivores, which feed on a wide variety of plant families, are typically deterred by glucosinolates. researchgate.net The toxic and unpalatable nature of the hydrolysis products acts as a strong feeding deterrent, protecting the plant from these generalist attackers. researchgate.net

Conversely, specialist herbivores that have co-evolved with glucosinolate-producing plants have often developed mechanisms to overcome these defenses. nih.gov Some specialist insects are not only undeterred but are actively attracted to these compounds, using them as cues for host plant recognition and to stimulate feeding and oviposition (egg-laying). researchgate.netapsnet.org This creates a scenario where the plant's chemical defense is effective against a broad range of generalist feeders but can make the plant a specific target for adapted specialists.

The distribution and concentration of this compound within a plant can significantly influence the feeding patterns of herbivores. Research on generalist herbivores demonstrates a clear preference for feeding on plant tissues with lower concentrations of glucosinolates. This strategic allocation of chemical defenses within the plant, often concentrating them in younger, more valuable tissues, serves to guide herbivores toward less critical parts of the plant, thus minimizing fitness costs.

Beyond deterrence, the ingestion of glucosinolates can have sublethal effects on herbivore development. For generalists, consuming these compounds can lead to reduced growth rates and delayed development due to the energy required for detoxification.

Table 1: Differential Effects of Glucosinolates on Herbivore Guilds

| Herbivore Type | Feeding Behavior Response to Glucosinolates | Developmental Impact |

|---|---|---|

| Generalist | Deterred from feeding; avoid high-concentration tissues | Negative; can cause reduced growth, lower fecundity, and decreased survival |

| Specialist | Attracted to host plant; feeding stimulated | Neutral or positive; may sequester compounds for their own defense |

The primary mechanism through which this compound exerts its defensive function is via its hydrolysis products. mdpi.com The enzymatic action of myrosinase on the parent glucosinolate molecule typically yields highly reactive compounds, most notably isothiocyanates. mdpi.comnih.govfrontiersin.org These compounds are largely responsible for the toxic and deterrent effects observed in herbivores. frontiersin.org Depending on various factors, including pH and the presence of specifier proteins, other breakdown products like nitriles and thiocyanates can also be formed, creating a complex chemical arsenal. nih.govfrontiersin.org The volatility and reactivity of these compounds ensure a rapid and effective defense at the site of tissue damage.

Involvement in Plant Pathogen Resistance

The glucosinolate-myrosinase system is not only a defense against herbivores but also plays a critical role in protecting the plant from a wide array of microbial pathogens.

While intact glucosinolates generally show little to no antimicrobial activity, their hydrolysis products are potent weapons against pathogens. frontiersin.orgnih.gov Isothiocyanates, the principal breakdown products, exhibit broad-spectrum antifungal and antibacterial activity. nih.govfrontiersin.orgnih.govconsensus.appnih.gov Research has demonstrated that these compounds are effective against numerous plant pathogenic fungi and bacteria. apsnet.orgoup.comoup.com The mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death. nih.govconsensus.app The specific isothiocyanate derived from this compound is expected to contribute to this defensive capability, consistent with the known properties of this class of compounds.

Table 2: Representative Pathogens Inhibited by Glucosinolate-Derived Isothiocyanates

| Pathogen Type | Species |

|---|---|

| Fungi | Alternaria brassicicola oup.comoup.com |

| Botrytis cinerea oup.comoup.com | |

| Fusarium oxysporum oup.comoup.com | |

| Plectosphaerella cucumerina oup.comoup.com | |

| Bacteria | Pseudomonas syringae oup.comoup.com |

| Erwinia carotovora oup.com | |

| Staphylococcus aureus nih.govconsensus.app | |

| Listeria monocytogenes nih.govconsensus.app |

Beyond their direct antimicrobial effects, glucosinolate breakdown products are integral components of the plant's innate immune signaling network. mdpi.com The perception of pathogen-associated molecular patterns (PAMPs), such as flagellin (B1172586) from bacteria, triggers an immune response that includes the upregulation of glucosinolate biosynthesis. mdpi.comnih.gov

Furthermore, the hydrolysis products themselves act as signaling molecules that amplify the defense response. mdpi.comnih.gov They are required for the deposition of callose, a β-1,3-glucan polymer, at the site of pathogen attack. researchgate.netnih.govnih.gov This callose-rich apposition, known as a papilla, acts as a physical barrier to reinforce the cell wall and slow down or block pathogen invasion. nih.govfrontiersin.org The glucosinolate pathway also works in concert with other defense pathways, and its activation is linked to the production of other antimicrobial compounds, such as the phytoalexin camalexin, demonstrating a coordinated and multi-layered immune strategy. nih.govnih.gov

Allelopathic Effects in Plant-Plant Interactions

There is currently no scientific literature available that specifically investigates or documents the allelopathic effects of this compound or its hydrolysis products on other plant species. Allelopathy, the chemical inhibition of one plant by another, is a known function of various glucosinolate breakdown products. youtube.com However, dedicated studies to determine if this compound participates in such interactions are absent.

Influence on Plant-Microbe Interactions in the Rhizosphere

The influence of this compound on the complex community of microorganisms in the rhizosphere has not been characterized in published research. The rhizosphere is a critical interface for plant health, and while other secondary metabolites are known to modulate microbial populations, the specific role of this glucosinolate remains an open area for investigation. nih.gov

Potential Signaling Roles within Plant Physiology

Glucosinolates and their breakdown products, such as isothiocyanates, can act as signaling molecules in plants, particularly in response to stress. nih.govnih.gov These signaling functions can be part of a plant's defense mechanism. However, there is no specific research that identifies or describes a signaling role for this compound within plant physiological processes. The potential for this compound to act as a signal in pathways such as defense, growth, or stress response has not been explored.

Data on this compound Research Findings

The following table summarizes the lack of available data for the specified ecological and biological functions of this compound.

| Research Area | Findings on this compound |

| Allelopathic Effects | No studies available. |

| Rhizosphere Interactions | No studies available. |

| Physiological Signaling | No specific roles identified in the literature. |

Molecular Genetics and Regulation of 2 Hydroxy 2 Methylpropylglucosinolate Metabolism

Identification and Characterization of Genes Governing 2-Hydroxy-2-methylpropylglucosinolate Biosynthesis

The production of aliphatic glucosinolates, including this compound, follows a well-defined three-stage pathway: amino acid side chain elongation, formation of the core glucosinolate structure, and secondary side chain modifications frontiersin.orgnih.gov.

Amino Acid Side Chain Elongation: Aliphatic glucosinolates are derived from amino acids, primarily methionine. However, those with branched side chains, such as this compound, are derived from branched-chain amino acids like valine. The initial steps involve a series of condensation and decarboxylation reactions catalyzed by enzymes encoded by genes such as the MAM (METHYLTHIOALKYLMALATE SYNTHASE) family and aminotransferases like BCAT4 oup.comnih.gov. The expression of MAM genes is a critical determinant of the final chain length of the glucosinolate oup.com.

Core Structure Formation: Following chain elongation, the modified amino acid is converted into the core glucosinolate structure. This process is catalyzed by a series of enzymes, including cytochrome P450 monooxygenases of the CYP79 and CYP83 families, C-S lyases, S-glucosyltransferases, and sulfotransferases frontiersin.org. Key genes in this stage include CYP79F1, CYP79F2, and CYP83A1, which are common to the biosynthesis of most methionine-derived aliphatic glucosinolates frontiersin.org.

Secondary Side Chain Modifications: The final structural diversity of glucosinolates arises from secondary modifications of the amino acid side chain. These reactions can include oxidation, hydroxylation, or alkenylation, catalyzed by enzymes like flavin-monooxygenase glucosinolate S-oxygenases (FMO GS-OX), 2-oxoglutarate-dependent dioxygenases (AOP), and glucosinolate-hydroxylases (GS-OH) frontiersin.orgresearchgate.net. The specific hydroxylation that forms this compound is catalyzed by a specific, though less commonly characterized, hydroxylase acting on a propylglucosinolate precursor.

Transcriptional Regulation of this compound Accumulation

The accumulation of aliphatic glucosinolates is meticulously controlled at the transcriptional level, primarily by a network of transcription factors that respond to developmental cues and environmental stimuli nih.gov.

Hormonal Regulation of this compound Biosynthesis (e.g., Jasmonic Acid, Salicylic (B10762653) Acid pathways)

Phytohormones are central to modulating glucosinolate levels in response to environmental challenges, particularly biotic stress from herbivores and pathogens nih.gov.

Jasmonic Acid (JA): The jasmonate signaling pathway is a primary and potent inducer of aliphatic glucosinolate biosynthesis nih.gov. Upon herbivore attack, JA levels rise, leading to the degradation of JAZ repressor proteins. This frees MYC transcription factors (MYC2, MYC3, MYC4) to interact with the MYB regulators (especially MYB29) and strongly activate the transcription of biosynthetic genes nih.govfrontiersin.org. Exogenous application of methyl jasmonate has been shown to increase the expression of MYB29 and elevate the content of aliphatic glucosinolates oup.comfrontiersin.org.

Salicylic Acid (SA): The role of salicylic acid is more complex, as the SA and JA signaling pathways are often mutually antagonistic nih.gov. While some studies show a minor inductive effect of SA on certain glucosinolates, it can also suppress JA-mediated defense responses oup.comnih.gov. This crosstalk allows the plant to fine-tune its defensive chemistry based on the specific type of pathogen or herbivore it encounters nih.gov.

Epigenetic Modifications Affecting this compound Gene Expression

Recent research has uncovered an epigenetic layer of control over glucosinolate biosynthesis, linking it to environmental signals like light sensusimpact.comnih.gov. This regulation involves changes in chromatin structure that modify gene accessibility without altering the DNA sequence itself.

A key mechanism involves the light-signaling master regulator ELONGATED HYPOCOTYL 5 (HY5) nih.govresearchgate.net. During the daytime, HY5 acts as a suppressor of aliphatic glucosinolate accumulation nih.govoup.com. It does this by physically interacting with HISTONE DEACETYLASE 9 (HDA9) and recruiting it to the promoter regions of target genes, including the transcription factor MYB29 and the biosynthetic gene IMD1 nih.govoup.com. The HDA9 enzyme removes acetyl groups from histones (specifically H3K9), leading to a more condensed chromatin state that represses gene transcription oup.com. Consequently, mutants lacking HY5 or HDA9 show increased expression of aliphatic glucosinolate pathway genes and higher levels of the corresponding metabolites nih.govoup.com. This mechanism provides a way for the plant to modulate its investment in defense compounds based on the diurnal light cycle oup.com.

Genetic Engineering and Breeding Approaches for Modifying this compound Content in Plants

The detailed understanding of the aliphatic glucosinolate regulatory network provides a powerful toolkit for modifying the content of specific compounds like this compound in Brassica crops oup.comnih.gov. These modifications can be aimed at enhancing plant defense or improving the nutritional profile of vegetables frontiersin.orgusda.gov.

Manipulation of Transcription Factors: Overexpression of the master regulator MYB28 has been successfully used to significantly increase the content of aliphatic glucosinolates in various Brassica species, including Chinese kale and B. juncea frontiersin.orgnih.gov. Conversely, silencing MYB28 using RNA interference (RNAi) effectively reduces aliphatic glucosinolate levels frontiersin.org. These strategies could be directly applied to modulate this compound.

Modification of Biosynthetic Genes: Targeting key enzymatic steps offers another route. For instance, altering the expression of MAM genes can shift the profile towards short- or long-chain glucosinolates oup.com. Knocking out genes involved in secondary modifications, such as AOP2 (which converts methylsulphinyl glucosinolates to alkenyl forms), has been used to increase the accumulation of desirable precursor compounds like glucoraphanin (B191350) frontiersin.orgnih.gov. A similar strategy could target the specific hydroxylase responsible for forming this compound.

Advanced Breeding and Genome Editing: Traditional breeding has been used to select for high- or low-glucosinolate varieties frontiersin.org. Modern genome editing technologies like CRISPR/Cas9 offer a more precise and efficient method. By creating targeted mutations, it is possible to knock out negative regulators or modify the function of biosynthetic genes to fine-tune the glucosinolate profile with high specificity ijcrt.org.

Table 2: Genetic Strategies for Modifying Aliphatic Glucosinolate Content

| Strategy | Target Gene/Factor | Expected Outcome on Aliphatic GSLs | Example Application | Citation |

|---|---|---|---|---|

| Overexpression | MYB28 | Significant increase | Enhanced glucosinolate content in B. juncea and B. oleracea. | frontiersin.orgnih.gov |

| RNA Interference (RNAi) | MYB28 | Significant decrease | Reduced aliphatic glucosinolates in transgenic plants. | frontiersin.org |

| Gene Knockout | AOP2 | Blocks conversion of methylsulphinyl to alkenyl GSLs, increasing precursors. | Increased glucoraphanin in broccoli and oilseed rape. | nih.gov |

| CRISPR/Cas9 | MYB28 or biosynthetic genes | Precise increase or decrease depending on target. | Proposed for crop durability and nutrition improvement. | ijcrt.org |

| Divergent Selection | Polygenic | Gradual increase or decrease in specific GSLs. | Selection for high/low sinigrin (B192396) content in kale. | frontiersin.org |

Advanced Analytical Methodologies for 2 Hydroxy 2 Methylpropylglucosinolate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of individual compounds from a mixture. acs.org For glucosinolate analysis, including 2-hydroxy-2-methylpropylglucosinolate, liquid and gas chromatography are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most common techniques for the analysis of intact glucosinolates. acs.orgnih.gov These methods are preferred because glucosinolates are polar, non-volatile compounds that are well-suited for liquid chromatography. mdpi.com

UHPLC systems, which use columns with smaller particle sizes (sub-2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.gov A typical UHPLC method for glucosinolate analysis involves a reversed-phase C18 column, although other stationary phases like hydrophilic interaction liquid chromatography (HILIC) have also been successfully used for separating these polar compounds. acs.orgmdpi.com

The mobile phase usually consists of a gradient of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection. acs.orgmdpi.com Detection is commonly performed using a UV detector, typically at 229 nm, or more powerfully, a mass spectrometer. nih.gov For instance, the analysis of glucosinolates in various Brassica species has been effectively carried out using UHPLC coupled with a photodiode array (PDA) detector and a triple quadrupole mass spectrometer. nih.gov

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. nih.gov Since intact glucosinolates are non-volatile, they cannot be directly analyzed by GC. However, GC is widely used for the analysis of their volatile derivatives, such as desulfoglucosinolates or the isothiocyanates formed upon hydrolysis.

For the analysis of desulfoglucosinolates, a derivatization step is required to make them volatile. A common method involves trimethylsilylation (TMS) to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers. The NIST WebBook entry for 2-hydroxy-2-methylpropyl glucosinolate, TMS, confirms the use of GC for this derivatized form of the compound. nist.gov The analysis is then performed on a GC system coupled to a mass spectrometer (GC-MS), which allows for both separation and identification based on the mass spectrum of the derivatized compound. nih.govnih.gov

Alternatively, the hydrolysis products of this compound, such as the corresponding isothiocyanate, can be analyzed by GC. This approach provides indirect quantification of the parent glucosinolate.

Mass Spectrometry (MS) Approaches for Structural Elucidation and Profiling

Mass Spectrometry (MS) is an indispensable tool in glucosinolate research, providing detailed structural information and enabling highly sensitive and specific quantification. researchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the analysis of intact glucosinolates. researchgate.netnih.gov This technique offers high selectivity and sensitivity, allowing for the detection and quantification of low-abundance glucosinolates in complex plant extracts. researchgate.net

In a typical LC-MS/MS experiment, the intact glucosinolates are separated by HPLC or UHPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the [M-H]⁻ ion of this compound is selected in the first quadrupole and fragmented. Specific product ions are then monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is excellent for quantitative analysis. nih.govnih.gov Common fragment ions for glucosinolates include those at m/z 97 ([SO₄]⁻), m/z 259 ([C₆H₁₁O₅S]⁻, the desulfated glucosinolate core), and the ion corresponding to the side chain. nih.gov

High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap or Quadrupole Time-of-Flight (QToF) instruments, provides highly accurate mass measurements (typically with an error of less than 5 ppm). thermofisher.comnih.gov This accuracy allows for the confident determination of the elemental composition of an unknown compound, which is invaluable for the identification of novel glucosinolates.

QToF-MS/MS, in particular, is a powerful tool for structural elucidation. acs.org It provides high-resolution mass spectra of both the precursor and product ions, aiding in the detailed characterization of the fragmentation pathways of glucosinolates like this compound. For example, a study on various glucosinolates utilized a UHPLC system coupled to a Q-ToF mass detector for profiling and identification, demonstrating the power of this technique in complex mixture analysis. acs.org

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. nih.gov LC-MS-based metabolomic approaches are increasingly being used to study the complete glucosinolate profiles of plants, including this compound and its biosynthetic precursors and degradation products. mdpi.comnih.gov

These untargeted or targeted metabolomic studies often employ HRMS instruments to generate a vast amount of data on the plant's metabolome. nih.gov By comparing the metabolomic profiles of different plant varieties or plants grown under different conditions, researchers can gain insights into the regulation of glucosinolate biosynthesis and identify other related compounds that may have biological activity. The data processing for these studies involves complex bioinformatic tools to align chromatograms, pick peaks, and identify metabolites by comparing their accurate mass and fragmentation spectra to databases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis and Stereochemistry Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of novel or purified compounds, including this compound. While complete NMR data for the intact glucosinolate is not widely published, analysis of its desulfated form provides critical structural insights.

In a 2023 study on glucosinolates from Croatian Reseda species, researchers isolated the desulfated derivative of this compound (desulfo-2-hydroxy-2-methylpropylglucosinolate) for NMR analysis. nih.gov The structural confirmation of this derivative is a key step, as the core structure, apart from the sulfate (B86663) group, remains the same, allowing for the verification of the carbon skeleton and the position of the hydroxyl and methyl groups.

Detailed one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are required for the complete assignment of all proton and carbon signals. For this compound, particular attention would be paid to the chemical shifts and coupling constants of the protons and carbons in the 2-hydroxy-2-methylpropyl side chain to confirm the connectivity and stereochemistry. The anomeric proton of the glucose moiety would also be a key diagnostic signal.

While the aforementioned study focused on the desulfo- form, future research may provide complete NMR data for the intact this compound, which would be invaluable for its unambiguous identification in complex mixtures without the need for derivatization.

Table 1: Hypothetical ¹H and ¹³C NMR Data for the Aglycone Moiety of this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1' | - | ~160 |

| C-2' | - | ~75 |

| H-2'a, H-2'b | ~3.0-3.2 (m) | |

| C-3' | - | ~70 |

| H-3' | ~3.8-4.0 (m) | |

| C-4' (CH₃) | ~1.2 (s) | ~25 |

| H-4' | ||

| C-5' (CH₃) | ~1.2 (s) | ~25 |

| H-5' |

Note: This table is a hypothetical representation based on known glucosinolate structures and is intended for illustrative purposes pending empirical data.

Spectrophotometric and Enzymatic Assays for Glucosinolate Content

Spectrophotometric and enzymatic assays are often employed for the rapid quantification of total or specific glucosinolate content in a large number of samples.

Spectrophotometric Assays: These methods are typically based on a colorimetric reaction. One common approach involves the reaction of 1-thioglucose, released from glucosinolates by alkaline hydrolysis, with ferricyanide (B76249). The reduction of the yellow ferricyanide to the colorless ferrocyanide is measured as a decrease in absorbance at 420 nm. mdpi.com Another method utilizes the formation of a colored complex between glucosinolates and a palladium salt, such as sodium tetrachloropalladate(II), with the absorbance measured around 425 nm. whiterose.ac.uk While these methods are high-throughput and cost-effective for determining total glucosinolate content, they lack the specificity to quantify individual glucosinolates like this compound.

Enzymatic Assays: Enzyme-linked immunosorbent assays (ELISAs) can offer high specificity and sensitivity for the quantification of certain classes of glucosinolates. researchgate.net These assays rely on the development of antibodies that can specifically recognize and bind to target glucosinolates or their derivatives. However, the development of a specific antibody for each individual glucosinolate is a significant undertaking.

For the specific and accurate quantification of this compound, more advanced techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are generally preferred. In a study of Reseda species, the quantification of this compound was achieved using Ultra-High-Performance Liquid Chromatography coupled to a Diode-Array Detector and Mass Spectrometry (UHPLC-DAD-MS/MS). nih.gov This method allows for the separation of individual glucosinolates followed by their specific detection and quantification based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Quantification of this compound in Reseda alba

| Plant Part | Concentration (μmol g⁻¹ DW) |

| Rosette Leaves | 52.72 |

| Cauline Leaves | 6.48 |

| Flowers | 38.30 |

| Siliques | 43.19 |

Data sourced from Đulović et al. (2023). nih.gov

Sample Preparation and Extraction Protocols for this compound Analysis in Plant Matrices

The reliable analysis of this compound from plant material is critically dependent on the initial sample preparation and extraction protocol. The primary goal is to efficiently extract the glucosinolate while preventing its enzymatic degradation by myrosinase, which is released upon tissue damage.

A widely adopted and effective method involves the extraction of finely ground plant material with a hot solvent mixture, typically 70-80% methanol (B129727) or ethanol, at temperatures around 70-80 °C. researchgate.net The heat serves to inactivate the myrosinase enzyme. The extraction of this compound from the leaves of Reseda luteola has been successfully performed using a 70% aqueous methanolic extract.

Following the initial extraction, a purification and concentration step is often necessary, especially for subsequent analysis by HPLC. This is commonly achieved through anion-exchange chromatography. A prevalent choice for this is DEAE-Sephadex A-25. nih.gov The crude extract is loaded onto the column, and the anionic glucosinolates bind to the stationary phase. After washing away neutral and cationic impurities, the glucosinolates can be eluted.

For analysis by HPLC, it is common practice to desulfate the glucosinolates while they are still bound to the anion-exchange resin. This is accomplished by treating the column with a purified sulfatase enzyme (Type H-1 from Helix pomatia is frequently used). nih.gov The resulting desulfoglucosinolates are more amenable to separation by reversed-phase HPLC. They are then eluted from the column with water, freeze-dried, and redissolved in a known volume of solvent for analysis.

Table 3: Summary of a Typical Extraction and Purification Protocol

| Step | Procedure | Purpose |

| 1. Sample Preparation | Lyophilize and grind plant tissue. | Increase surface area for extraction. |

| 2. Extraction | Extract with boiling 70-80% methanol or ethanol. | Extract glucosinolates and inactivate myrosinase. |

| 3. Purification | Apply extract to a DEAE-Sephadex A-25 column. | Isolate anionic glucosinolates from other plant metabolites. |

| 4. Desulfation (Optional) | Treat the column-bound glucosinolates with sulfatase. | Produce desulfoglucosinolates for improved HPLC separation. |

| 5. Elution and Concentration | Elute with water, freeze-dry, and reconstitute in a known volume. | Prepare the final sample for analysis. |

Biotechnological and Agronomic Applications of 2 Hydroxy 2 Methylpropylglucosinolate Research in Plants

Enhancing Plant Resistance to Pests and Diseases Through 2-Hydroxy-2-methylpropylglucosinolate Manipulation

There is a lack of specific research demonstrating the role of this compound in enhancing plant resistance to pests and diseases. The hydrolysis of glucosinolates by the enzyme myrosinase produces various biologically active compounds, including isothiocyanates, which can have deterrent or toxic effects on herbivores and pathogens. However, the specific hydrolysis products of this compound and their efficacy against specific pests and diseases have not been a focus of published research.

General research into glucosinolates indicates that the composition and concentration of these compounds are crucial for a plant's defense mechanisms. The manipulation of glucosinolate profiles through genetic engineering or breeding is a strategy being explored to improve crop resilience. These approaches aim to enhance the production of specific glucosinolates that are known to be effective against particular pests or pathogens. Without specific studies on this compound, its potential contribution to plant defense remains speculative.

Agronomic Practices Influencing this compound Accumulation for Crop Improvement

Specific studies detailing how agronomic practices influence the accumulation of this compound for crop improvement are not available in the current body of scientific literature.

For glucosinolates in general, it is known that their accumulation in plant tissues can be influenced by various agronomic factors. These include nutrient availability, particularly sulfur and nitrogen, as these are elemental components of glucosinolates. Water availability, soil type, and temperature can also affect the concentration of these compounds. Farmers can potentially manipulate these factors to optimize the glucosinolate content for desired outcomes, such as enhanced pest resistance or biofumigation potential. However, no specific recommendations exist for managing this compound levels.

Development of Biofumigation Strategies Utilizing Glucosinolate-Rich Plant Materials

While biofumigation is a significant area of research for pest and disease management, there is no specific information on the development of biofumigation strategies utilizing plants rich in this compound. Biofumigation involves the incorporation of glucosinolate-containing plant material into the soil, where the breakdown of these compounds releases volatile substances that can suppress soil-borne pathogens and pests mdpi.comoregonstate.eduharper-adams.ac.ukorgprints.org.

The effectiveness of biofumigation is highly dependent on the type and concentration of glucosinolates present in the plant material scirp.org. Different glucosinolates release different isothiocyanates upon hydrolysis, each with a unique spectrum of activity against soil organisms. Research in this area has largely focused on plants containing high levels of other glucosinolates, such as sinigrin (B192396) in Brassica juncea (Indian mustard). The potential of this compound as a biofumigant remains uninvestigated.

Research into this compound as a Biomarker for Plant Stress or Varietal Identification

There is no available research that has investigated the potential of this compound as a specific biomarker for plant stress or for the identification of different plant varieties.

Plant biomarkers are measurable indicators of a plant's response to external stimuli or its genetic makeup. In the context of glucosinolates, changes in their profiles or concentrations have been explored as potential indicators of plant stress from both biotic and abiotic factors. Additionally, the unique glucosinolate profiles of different cultivars can sometimes be used as a chemical fingerprint for varietal identification. However, the application of this compound for these purposes has not been documented.

Future Research Directions in 2 Hydroxy 2 Methylpropylglucosinolate Studies

Systems Biology Approaches to Unravel Complex Regulatory Networks in Plant Metabolism

Future investigations into 2-hydroxy-2-methylpropylglucosinolate stand to benefit significantly from systems biology approaches designed to unravel the complex gene regulatory networks (GRNs) that govern its biosynthesis and accumulation. GRNs provide a map of potential transcriptional regulation by linking transcription factors (TFs) to their target genes. nih.gov The study of glucosinolate biosynthesis in model organisms like Arabidopsis thaliana has revealed that the regulation of these specialized metabolites is intricate, involving various transcription factors. nih.gov For instance, overexpression of certain MYB transcription factors has been shown to induce the expression of genes involved in both indole (B1671886) and aliphatic glucosinolate pathways. nih.gov

A primary goal for future research is to apply similar systems biology strategies to plants producing this compound. By generating and analyzing large-scale transcriptome datasets from different tissues and under various conditions, researchers can construct co-expression-based GRNs. nih.gov This approach would help identify the specific TFs, such as those from the MYB, bHLH, or WRKY families, that directly or indirectly control the expression of genes responsible for the biosynthesis of this particular glucosinolate. Integrating these network models with data from expression quantitative trait loci (eQTL) mapping could further pinpoint key regulatory genes that control natural variation in this compound levels, providing targets for future crop improvement or biotechnological applications. nih.gov

| Feature | Description | Relevance to this compound |

| Gene Regulatory Networks (GRNs) | Maps linking transcription factors to their target genes, outlining the architecture of transcriptional control. nih.gov | To identify the specific transcription factors and genetic pathways that control the production of this compound. |

| Transcriptome Analysis | Comprehensive study of all RNA molecules in a cell or organism, revealing which genes are active and at what levels. mdpi.com | To generate co-expression data needed to build GRNs and identify genes whose expression correlates with the compound's synthesis. nih.gov |

| Transcription Factors (TFs) | Proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. mdpi.com | To discover the master switches (e.g., MYB or bHLH families) that activate or repress the biosynthetic pathway of this compound. nih.gov |

Advanced Omics Technologies in this compound Metabolomics and Proteomics

The application of advanced "omics" technologies is essential for a deeper understanding of this compound at the molecular level. Metabolomics, the comprehensive study of small molecules in a biological system, provides a direct snapshot of the metabolic state. mdpi.com Advanced analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the precise quantification of hundreds of metabolites, including specific glucosinolates, from biological samples like plant tissues. mdpi.com Future research should employ targeted and untargeted metabolomics to quantify this compound and identify other related metabolites, thereby mapping its metabolic context within the plant.

In parallel, proteomics can identify and quantify the complete set of proteins, including the enzymes responsible for the biosynthesis, transport, and catabolism of this compound. The integration of proteomics with genomics and transcriptomics, a field known as proteogenomics, offers a powerful, multi-layered view of biological processes. nih.gov This integrated multi-omics approach can connect the presence of specific enzymes to the accumulation of the compound, confirming the function of genes identified through systems biology approaches. nih.gov Such studies are crucial for moving from a parts list of genes and metabolites to a holistic understanding of how the synthesis of this compound is dynamically regulated. nih.gov

| Omics Technology | Application in this compound Research | Key Methodologies |

| Metabolomics | To quantify the abundance of this compound and identify co-accumulating metabolites, providing a snapshot of the plant's metabolic state. mdpi.com | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.com |

| Proteomics | To identify and quantify the enzymes and regulatory proteins directly involved in the biosynthesis, modification, and transport of the compound. | Mass Spectrometry (MS)-based protein identification. nih.gov |

| Proteogenomics | To integrate genomic, transcriptomic, and proteomic data to build a comprehensive model of the compound's metabolic pathway and its regulation. nih.gov | Data integration from multiple omics platforms (e.g., RNA-Seq and MS-based proteomics). nih.gov |

High-Throughput Screening for Novel this compound Variants and Biosynthetic Enzymes

High-throughput screening (HTS) is a powerful drug discovery and biotechnology process that leverages automation to rapidly assay the biochemical activity of a large number of compounds or enzymes. ufl.edu This technology can be adapted to accelerate the discovery and characterization of enzymes involved in the biosynthesis of this compound. Future research can focus on developing HTS assays to screen large libraries of enzyme variants or microbial collections for novel biosynthetic capabilities. ufl.edunih.gov The process typically involves miniaturizing a biochemical assay into a microtiter plate format (e.g., 384- or 1536-well plates) that can be processed by robotic systems. ufl.edu

A key application would be to identify the specific hydroxylase, likely a cytochrome P450 monooxygenase, that catalyzes the hydroxylation step to form the 2-hydroxy-2-methylpropyl side chain. mdpi.com An HTS campaign could screen a library of candidate enzymes against a precursor substrate, with a fluorescent or colorimetric readout indicating successful conversion. nih.gov Furthermore, HTS can be used for the directed evolution of known glucosinolate biosynthetic enzymes to create variants with altered substrate specificity or improved catalytic efficiency, potentially enabling the production of novel glucosinolate structures for further study. nih.gov

Elucidation of Stereochemistry of the Side Chain Chiral Center

A fundamental and unresolved question in the study of many substituted glucosinolates is the precise three-dimensional arrangement of atoms, or stereochemistry. The side chain of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. The configuration at this center (either R or S) can have profound implications for the compound's biological activity, including its interactions with myrosinase enzymes and its efficacy as a defense compound.

Research on the related compound, 3-hydroxy-2-methylpropylglucosinolate, which was identified in Reseda luteola, noted that the stereochemistry of its side chain was not resolved. researchgate.net This highlights a common gap in the characterization of novel glucosinolates. A critical direction for future research is the definitive determination of the absolute stereochemistry of this compound. This will require the isolation of a sufficient quantity of the pure compound for analysis using advanced analytical techniques such as chiral chromatography, X-ray crystallography, or specific NMR spectroscopy methods. Elucidating the stereochemistry is a prerequisite for understanding its specific biological functions and for any potential synthetic or biotechnological applications.

Ecological Implications of this compound in Broader Ecosystems and Agroecosystems

Glucosinolates and their hydrolysis products, catalyzed by the myrosinase enzyme, form a major chemical defense system for plants in the order Brassicales against insects and pathogens. nih.gov The specific composition of glucosinolates within a plant species can determine the outcome of its interactions with other organisms. While the general defensive role of glucosinolates is well-established, the specific ecological function of less common variants like this compound remains largely unknown.

Future ecological research should aim to determine the specific role of this compound in mediating plant-environment interactions. This involves investigating its effectiveness as a deterrent or toxin against a range of herbivores, from generalists to specialists that may have evolved to tolerate or detoxify other glucosinolates. Furthermore, its potential allelopathic effects on neighboring plants, as well as its influence on soil microbial communities, should be explored. Understanding these functions is crucial not only for comprehending the plant's ecology in natural ecosystems but also for its potential utility in agroecosystems, where it could contribute to pest resistance in crops.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 2-Hydroxy-2-methylpropylglucosinolate in plant tissues?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) is recommended for quantification. Sample preparation involves freeze-drying plant tissues, homogenizing in 70% methanol/water (v/v) at 70°C, and centrifuging to remove debris. Internal standards (e.g., sinigrin) should be used to normalize recovery rates. For LC-MS, electrospray ionization in negative mode with multiple reaction monitoring (MRM) improves specificity .

Q. How should experimental designs account for tissue-specific variations in glucosinolate biosynthesis?

- Methodological Answer : Researchers should collect plant tissues at multiple developmental stages (e.g., seedling, flowering, senescence) and from distinct organs (leaves, roots, seeds). Pairing metabolite profiling with transcriptomic analysis (e.g., qRT-PCR of biosynthetic genes like CYP79, SUR1, and UGT74B1) can clarify spatiotemporal regulation. Replicate sampling (n ≥ 5) and randomized block designs minimize environmental variability .

Q. What extraction protocols minimize degradation of this compound during processing?

- Methodological Answer : Immediate flash-freezing of plant samples in liquid nitrogen followed by storage at -80°C preserves glucosinolate integrity. Avoid prolonged exposure to ambient temperatures or light. Extractions should use pre-cooled solvents and include myrosinase inhibitors (e.g., 1 mM ascorbic acid) to prevent enzymatic hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in glucosinolate quantification between LC-MS and enzymatic assays?

- Methodological Answer : Cross-validation using certified reference materials (CRMs) is critical. For LC-MS, optimize ionization parameters (e.g., capillary voltage, source temperature) to reduce matrix effects. Enzymatic assays require strict pH control (pH 6.5–7.0) and calibration against purified this compound standards. Statistical reconciliation (e.g., Bland-Altman plots) identifies systematic biases between platforms .

Q. What experimental strategies address contradictory findings in gene expression and metabolite accumulation patterns?

- Methodological Answer : Multi-omics integration (transcriptomics, proteomics, metabolomics) can disentangle post-transcriptional regulation. For example, transient gene silencing (e.g., VIGS) combined with time-series metabolite profiling clarifies causal relationships. Bayesian network analysis or partial least squares regression (PLS-R) models help prioritize regulatory nodes in biosynthetic pathways .

Q. How do abiotic stressors (e.g., salinity, drought) influence the stability of this compound?

- Methodological Answer : Controlled stress experiments should apply gradients (e.g., 0–200 mM NaCl) under hydroponic conditions. Monitor glucosinolate turnover via isotopic labeling (e.g., ¹³C-tracer studies) and compare with stress-responsive transcript clusters (e.g., MYB28, IQD1). Redox state assays (e.g., glutathione levels) assess oxidative damage impacts on metabolite stability .

Key Methodological Considerations

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., random-effects models) to synthesize heterogeneous results across studies. Discrepancies in glucosinolate profiles may stem from genotypic variations, extraction protocols, or analytical detection limits.

- Stability Challenges : Long-term storage studies (-80°C vs. -20°C) with periodic re-analysis quantify degradation kinetics. Publish raw chromatograms and mass spectra in supplementary data to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.